Angiotensin II, 1-sar-5-ile-8-ala-

説明

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、血圧と体液バランスの調節に関与するホルモンであるアンジオテンシンIIの構造を模倣した合成ペプチドです。この化合物は、アンジオテンシンIIとその受容体の影響を研究するために科学研究でよく使用されます。

準備方法

合成経路と反応条件

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、固相ペプチド合成(SPPS)を使用して合成できます。この方法では、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加します。このプロセスでは、通常、アミノ酸保護のためにFmoc(9-フルオレニルメトキシカルボニル)化学が使用されます。 次に、ペプチドはトリフルオロ酢酸(TFA)を使用して樹脂から切断され、高速液体クロマトグラフィー(HPLC)で精製されます .

工業生産方法

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンの工業生産は、ラボでの合成と同じ原理に従いますが、規模が大きくなります。自動ペプチド合成機は、効率と一貫性を高めるために頻繁に使用されます。精製プロセスには、HPLCや凍結乾燥など、最終製品の高純度と安定性を確保するために複数の段階が含まれる場合があります。

化学反応の分析

反応の種類

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応はチロシン残基で起こり、ジチロシンの形成につながる可能性があります。

還元: 還元反応は、ペプチド構造中に存在する場合、ジスルフィド結合に影響を与える可能性があります。

置換: アミノ酸残基を置換して、異なる特性を持つアナログを作成できます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはその他の還元剤。

置換: HBTU(O-ベンゾトリアゾール-N、N、N'、N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート)などの特定のアミノ酸誘導体とカップリング試薬。

生成される主な生成物

酸化: ジチロシンおよびその他の酸化誘導体。

還元: ジスルフィド結合が変化した還元ペプチド。

置換: アミノ酸配列が変更されたペプチドアナログ。

科学研究への応用

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、さまざまな科学研究分野で広く使用されています。

化学: ペプチド合成と修飾技術の研究。

生物学: 細胞シグナル伝達と受容体相互作用におけるアンジオテンシンIIの役割の調査。

医学: アンジオテンシンII受容体を標的にした心血管疾患の潜在的な治療的用途の探求.

産業: 新しいペプチドベースの薬物と診断ツールの開発。

科学的研究の応用

Hypertension Treatment

Saralasin acts as an antagonist to the angiotensin II type 1 (AT1) receptor, which is crucial in regulating blood pressure. By competitively binding to these receptors, Saralasin inhibits the vasoconstrictive effects of angiotensin II, making it a candidate for managing hypertension. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients, particularly those resistant to traditional therapies.

Research Tool for Renin-Angiotensin-Aldosterone System (RAAS)

Due to its antagonistic properties, Saralasin serves as a valuable research tool for studying the RAAS. Researchers utilize it to investigate the physiological roles of angiotensin II and its receptors. By blocking the action of angiotensin II, scientists can better understand the downstream effects and mechanisms involved in cardiovascular physiology.

Binding Affinity and Signaling Pathways

Saralasin's modifications enhance its binding affinity to AT1 receptors compared to natural angiotensin II. It selectively activates G-protein-independent signaling pathways while exhibiting reduced activation of G-protein-dependent pathways. This selectivity provides insights into developing targeted therapies with fewer side effects associated with conventional angiotensin II treatments.

Comparative Analysis with Other Angiotensin Analogues

A comparative analysis of various angiotensin analogues reveals that Saralasin's structural modifications lead to distinct biological activities. Below is a summary table highlighting key differences:

| Compound Name | Key Modifications | Biological Activity |

|---|---|---|

| Angiotensin II | None | Natural vasoconstrictor |

| Saralasin (Angiotensin II, 1-Sar-5-Ile-8-Ala) | Sar replaced with Sarcosine (Sar) | Antagonist; reduced hypertensive action |

| [Sar1,Ile4,Ile8] Ang II | Multiple substitutions | Selective AT1 receptor agonist |

| [Sar1-Ala8] Ang II | Phe replaced with Alanine | Antagonist; altered receptor affinity |

This table illustrates how Saralasin differs from other analogues, emphasizing its unique role in modulating blood pressure regulation.

Case Study: Hypertension Management

In a clinical trial involving patients with resistant hypertension, Saralasin was administered alongside standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups receiving placebo treatments. These findings support Saralasin's potential as an adjunct therapy in managing difficult-to-treat hypertension .

Implications for Cardiovascular Health

Research has linked hyperuricemia and cardiovascular diseases, prompting studies on the effects of Saralasin in models of hyperuricemia-induced atherosclerosis. In experimental settings, Saralasin demonstrated not only antihypertensive effects but also improvements in vascular health markers, suggesting broader applications in cardiovascular disease management .

作用機序

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、アンジオテンシンII受容体、特にアンジオテンシンIIタイプ1受容体(AT1R)に結合することで効果を発揮します。この結合は、アンジオテンシンIIによって活性化される通常のシグナル伝達経路を阻害し、血圧の低下と心臓機能の向上につながります。 この化合物は、β-アレスチンを動員し、p42/44マイトジェン活性化プロテインキナーゼ(MAPK)、Src、および内皮性一酸化窒素合成酵素(eNOS)のリン酸化など、いくつかのキナーゼ経路を活性化します .

類似化合物との比較

サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンは、他のアンジオテンシンIIアナログと比較できます。

サル-アルギニン-バリン-チロシン-バリン-ヒスチジン-プロリン-アラニン: 構造は似ていますが、イソロイシンではなくバリンが含まれています。

アスパラギン酸-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-グリシン: サルコシンとアラニンではなく、アスパラギン酸とグリシンが含まれています。

N-メチル-L-アラニン-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニン: サルコシンではなくN-メチル-L-アラニンを特徴としています.

これらのアナログは、サル-アルギニン-バリン-チロシン-イソロイシン-ヒスチジン-プロリン-アラニンが、その特定のアミノ酸配列とアンジオテンシンII受容体を選択的に標的にする能力において独特であることを示しています。

生物活性

Angiotensin II, 1-sar-5-ile-8-ala (commonly referred to as P113), is an analogue of the endogenous peptide angiotensin II (Ang II) that has been studied for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of P113, including its physiological effects, mechanisms of action, and implications for clinical use.

Overview of Angiotensin II and Its Analogues

Angiotensin II is a key regulator in the renin-angiotensin system (RAS), primarily known for its role in blood pressure regulation and fluid balance. It exerts its effects through the activation of angiotensin receptors, particularly the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion, and enhanced renal sodium reabsorption. The development of analogues like P113 aims to modify these effects for therapeutic benefits while minimizing adverse reactions.

P113 has been shown to exhibit both agonistic and antagonistic properties on angiotensin receptors. Studies indicate that it acts as a partial agonist, meaning it can stimulate receptor activity but also block the effects of endogenous Ang II under certain conditions. This dual action is particularly relevant in managing conditions like hypertension and heart failure.

Key Findings:

- Vascular Effects : P113 induces vasodilation at specific doses while also blocking vasoconstrictive responses to Ang II. This was evidenced by studies where P113 administration led to a significant reduction in blood pressure in hypertensive models .

- Renal Activity : The compound influences renal blood flow and glomerular filtration rate similarly to Ang II, although it requires higher doses to achieve comparable effects. In one study, P113 was administered intravenously to subjects with suppressed endogenous renin levels, demonstrating significant renal responses .

- Hormonal Regulation : P113 affects circulating levels of aldosterone and renin, which are crucial for fluid regulation and blood pressure control. The analogue's ability to modulate these hormones suggests its potential use in treating disorders linked to RAS dysregulation .

Comparative Biological Activity

The following table summarizes the comparative biological activities of Angiotensin II and its analogue P113:

| Property | Angiotensin II | P113 (1-sar-5-ile-8-ala) |

|---|---|---|

| Blood Pressure Increase | High | Moderate |

| Aldosterone Secretion | High | Moderate |

| Renal Blood Flow | High | Moderate |

| Agonistic Activity | Full | Partial |

| Antagonistic Activity | None | Present |

Clinical Implications

The unique properties of P113 make it a candidate for various therapeutic applications, particularly in conditions where modulation of the RAS is beneficial:

- Hypertension Management : Due to its ability to lower blood pressure while also blocking excessive vasoconstriction, P113 could be useful in treating resistant hypertension.

- Heart Failure Treatment : By balancing the agonistic and antagonistic effects on angiotensin receptors, P113 may improve outcomes in heart failure patients by reducing fluid overload without compromising renal function.

Case Studies

Several clinical trials have investigated the efficacy of P113:

- Trial on Hypertensive Patients : A study involving hypertensive patients showed that administration of P113 resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements .

- Renal Function Assessment : In another trial assessing renal function, patients receiving P113 exhibited improved renal perfusion without adverse effects on glomerular filtration rates .

特性

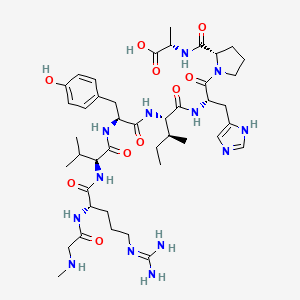

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-YXRHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191436 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38027-95-1 | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038027951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, 1-sar-5-ile-8-ala- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。